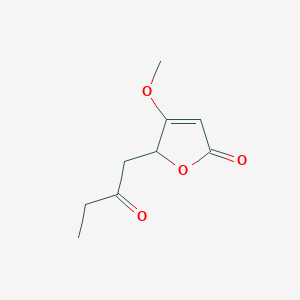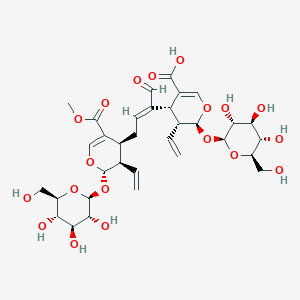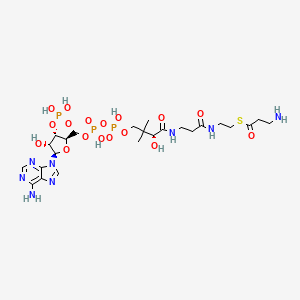
beta-aminopropionyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-alanyl-CoA is an acyl-CoA that is the S-(beta-alanyl) derivative of coenzyme A. It derives from a beta-alanine. It is a conjugate acid of a beta-alanyl-CoA(3-).
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Studies
- Beta-aminopropionyl-CoA is involved in propionate metabolism pathways. The research by Hawes et al. (1996) highlighted β-hydroxyisobutyryl-CoA (HIBYL-CoA) hydrolase's role in hydrolyzing β-hydroxypropionyl-CoA, an intermediate in propionate metabolism, suggesting the significance of similar compounds in metabolic processes (Hawes et al., 1996).
Fungal Metabolism
- Research on Candida albicans revealed a modified β-oxidation pathway for propionyl-CoA degradation, involving enzymes that interact with intermediates like β-hydroxypropionyl-CoA, indicating the biological significance of such compounds in fungal metabolism and potential antifungal targets (Otzen et al., 2014).
Enzyme Inhibition Studies
- Beta-aminopropionitrile (BAPN) is a known inhibitor of lysyl oxidase, which interacts with compounds like beta-aminopropionyl-CoA. Tang et al. (1983) studied the interaction of BAPN with aortic lysyl oxidase, providing insights into enzyme-inhibitor dynamics (Tang et al., 1983).
Biotechnological Production
- Research on β-Alanine (3-aminopropionic acid), a biologically active β-amino acid closely related to beta-aminopropionyl-CoA, shows its importance in the production of industrial chemicals. Wang et al. (2021) focused on the biological production of β-alanine, underlining the potential of similar β-amino acids in various applications (Wang et al., 2021).
Synthesis and Chemical Properties
- Research on the synthesis of β-amino acids, which are closely related to beta-aminopropionyl-CoA, reveals their significance in medicinal and pharmaceutical chemistry. Tan and Weaver (2002) conducted studies on synthesizing 3-amino-3-arylpropionic acids, demonstrating the relevance of such compounds in chemical synthesis (Tan & Weaver, 2002).
Enzyme and Gene Studies
- The study of enzymes and genes involved in similar metabolic pathways provides insights into the biological role of beta-aminopropionyl-CoA. Li and Cronan (1992) reported on the carboxyltransferase component of Escherichia coli acetyl-CoA carboxylase, highlighting the role of such enzymes in CoA-related reactions (Li & Cronan, 1992).
Propriétés
Formule moléculaire |
C24H41N8O17P3S |
|---|---|
Poids moléculaire |
838.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate |
InChI |
InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
Clé InChI |
RUWSXZUPLIXLGD-IEXPHMLFSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




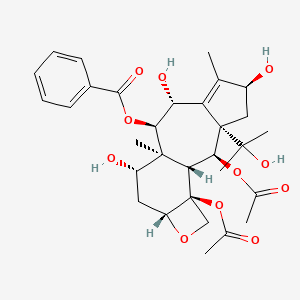
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)

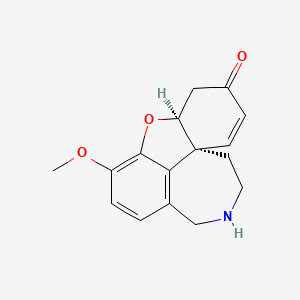

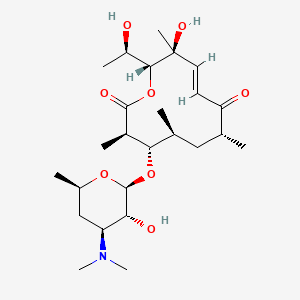
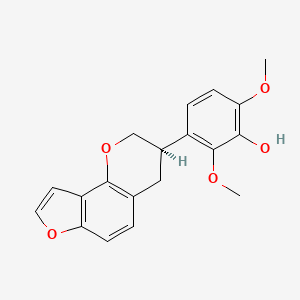
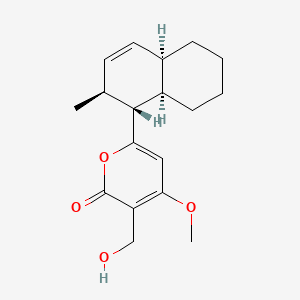
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)

